What are the physical and chemical properties of Tetramethyl-d12-ammonium chloride?
What are the physical and chemical properties of Tetramethyl-d12-ammonium chloride?
The following technical guide details the physical and chemical properties, synthesis logic, and applications of Tetramethyl-d12-ammonium chloride (TMAC-d12).
CAS: 23789-03-9 | Formula:
Executive Summary
Tetramethyl-d12-ammonium chloride (TMAC-d12) is the fully deuterated isotopologue of the quaternary ammonium salt tetramethylammonium chloride.[1] Characterized by the substitution of all twelve hydrogen atoms with deuterium (
Its primary utility lies in its spectroscopic silence in
Chemical Identity & Isotopic Architecture[3]
The defining feature of TMAC-d12 is its isotopic purity, typically exceeding 98 atom % D.[3] This high level of enrichment is essential to prevent "ghost" peaks in proton NMR spectra caused by residual protio-methyl groups (
Molecular Specifications
| Property | Specification |
| IUPAC Name | Tetrakis(trideuteriomethyl)azanium chloride |
| Labeled CAS | 23789-03-9 |
| Unlabeled CAS | 75-57-0 |
| Chemical Formula | |
| Cation Mass ( | 86.15 Da (vs. 74.06 Da for unlabeled) |
| Isotopic Purity | |
| Appearance | White, hygroscopic crystalline solid |
Synthesis Logic
The synthesis of TMAC-d12 typically follows a quaternization pathway using deuterated methylating agents. This ensures the integrity of the carbon-deuterium bonds, which are kinetically stable and resistant to exchange in aqueous solution (unlike hydroxyl or amine protons).[1][3]
Figure 1: General synthetic pathway for high-purity TMAC-d12 via exhaustive methylation.[1][3]
Physicochemical Profile
TMAC-d12 shares the gross physical properties of its non-deuterated counterpart but exhibits subtle kinetic isotope effects (KIE) that may influence solubility dynamics slightly.[1]
Physical Constants Table
| Property | Value / Behavior | Context for Application |
| Melting Point | >300 °C (Decomposes) | Thermally stable for most LC-MS ion source temperatures.[1][3] |
| Solubility ( | > 600 mg/mL | Highly soluble; ideal for aqueous NMR buffers.[1][3] |
| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in | Useful for precipitating proteins while remaining in solution.[1][3] |
| Hygroscopicity | High | Critical: Must be stored in a desiccator.[1] Moisture uptake introduces |
| Density | ~1.17 g/cm³ (approx) | Similar to unlabeled form.[3] |
| pH (1M Solution) | 6.0 – 8.0 | Neutral salt; minimal buffering capacity.[1][3] |
Spectroscopic Characterization (The "Fingerprint")[1][3]
Nuclear Magnetic Resonance (NMR)
In proton NMR (
- -NMR: No signal (except trace residual solvent/impurity).[3]
- -NMR (Deuterium): Shows a singlet at approximately 3.2 ppm (relative to TMS-d12 at 0 ppm).[3] This signal is sharp and can be used as a chemical shift reference or internal standard for deuterium spectroscopy.[1]
-
-NMR: The methyl carbons appear as a septet (due to coupling with three deuterium atoms, spin
) centered around 55-56 ppm .[1][3]
Mass Spectrometry (MS)
TMAC-d12 provides a distinct mass shift, useful for differentiating endogenous choline/betaine from the exogenous tracer.[1][3]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Parent Ion (
): 86 (Cation ).[3] -
Mass Shift: +12 Da relative to endogenous TMAC (
74). -
Fragmentation: High collision energy may yield a fragment at
68 (Loss of neutral radical or rearrangement), though quaternary ammoniums are often stable and detected as the intact cation.[1][3]
Applications in Research & Drug Development
A. Metabolic Tracing (Choline Pathways)
TMAC-d12 acts as a tracer for the biosynthesis of phosphatidylcholine.[1] Since the methyl groups are stable and do not exchange protons with the solvent, the
-
Mechanism: Cells uptake TMAC-d12
Incorporation into phospholipids.[1] -
Detection: LC-MS/MS monitors the ratio of
86 (Tracer) to 74 (Endogenous).
B. "Silent" Background Electrolyte
In electrochemical NMR (EC-NMR) or studies of ion channels, a high concentration of salt is required for conductivity.[1][3]
-
Problem: Standard TMAC (
) introduces a massive solvent peak at 3.2 ppm, potentially obscuring key analyte signals. -
Solution: TMAC-d12 provides the necessary ionic strength and conductivity without contributing to the proton background.[1]
C. NMR Reference Standard
While TSP (Trimethylsilylpropanoic acid) is the standard 0 ppm reference, silyl groups can interact with proteins or micelles.[1][3] TMAC-d12 offers a nitrogen-based alternative that is chemically inert toward silylation targets.
Figure 2: Decision logic for selecting TMAC-d12 over standard reagents.
Experimental Protocol: Preparation of NMR Stock
Objective: Create a 10 mM Internal Reference Stock Solution in
Reagents:
Procedure:
-
Weighing: In a glove box or low-humidity environment, weigh 12.17 mg of TMAC-d12. (Note: The salt is hygroscopic; rapid weighing is essential to prevent mass error due to water uptake).[1]
-
Dissolution: Transfer solid to the volumetric flask. Add approximately 5 mL of
.[4] Swirl gently until fully dissolved. -
Volume Adjustment: Dilute to the mark with
. -
Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at room temperature in a desiccator.
-
Validation: Run a single-pulse
-NMR. The spectrum should be empty (flat baseline) at 3.2 ppm. If a peak appears, calculate the % H impurity (residual protio-species).[1][3]
Safety & Stability
-
Toxicity: Like its unlabeled counterpart, TMAC-d12 is toxic if swallowed (Category 2/3) and a skin irritant.[1][3] It acts as a ganglionic blocker.[1]
-
Stability: Chemically stable.[1] The C-D bond is stronger than the C-H bond.[1] However, avoid strong oxidizers.[3]
-
Decomposition: Thermal decomposition (>300°C) releases deuterated methyl chloride (
) and trimethylamine-d9.[1][3]
References
-
Sigma-Aldrich. Tetramethyl-d12-ammonium chloride Product Specification. Link[1][3]
-
Cambridge Isotope Laboratories. Quaternary Ammonium Compounds and Isotopic Purity. Link
-
PubChem. Tetramethylammonium chloride (Compound Summary). National Library of Medicine. Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org. Chem. 1997, 62, 7512-7515.[3] (Provides context for unlabeled shifts). Link[1][3]
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][3][5] Org.[1][2][4][5][6] Process Res. Dev. 2016, 20, 661-667.[1][3] Link[1][3]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 四甲基-d12-氯化铵 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Tetra Methyl Ammonium Chloride - Sihauli Chemicals Private Limited [sihaulichemicals.com]
